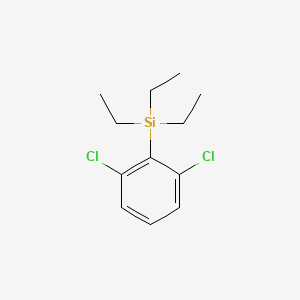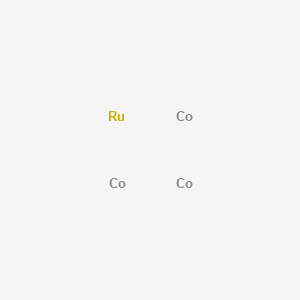
Cobalt--ruthenium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–ruthenium (3/1) is a bimetallic compound composed of cobalt and ruthenium in a 3:1 ratio. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: Cobalt–ruthenium sulfides can be synthesized using a hydrothermal method.
Industrial Production Methods
The industrial production of cobalt–ruthenium compounds typically involves large-scale synthesis using methods such as co-precipitation, impregnation, and hydrothermal synthesis. These methods are optimized to ensure high yield, purity, and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: Cobalt–ruthenium compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states.
Reduction: These compounds can also be reduced, often using hydrogen or other reducing agents.
Substitution: Cobalt–ruthenium compounds can participate in substitution reactions, where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas, sodium borohydride, and hydrazine are commonly used reducing agents.
Substitution: Ligands such as phosphines, amines, and carbonyls are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides of cobalt and ruthenium, while reduction reactions may yield metallic cobalt and ruthenium.
科学研究应用
Cobalt–ruthenium compounds have a wide range of applications in scientific research:
Energy Storage: Cobalt–ruthenium sulfides have been investigated as electrode materials for supercapacitors and batteries due to their high electrochemical performance.
Materials Science: The unique properties of cobalt–ruthenium compounds make them suitable for use in advanced materials, such as nanostructured materials and coatings.
Biological Applications: Ruthenium complexes, including those with cobalt, have shown potential in biological applications such as antimicrobial and anticancer agents.
作用机制
The mechanism of action of cobalt–ruthenium compounds varies depending on the specific application:
Catalysis: In catalytic applications, the compound facilitates the reaction by providing active sites for the reactants to interact.
Biological Applications: In antimicrobial and anticancer applications, ruthenium complexes interact with biological molecules such as DNA, disrupting their function and leading to cell death.
相似化合物的比较
Cobalt–ruthenium compounds can be compared with other bimetallic compounds such as:
Cobalt–platinum: Similar to cobalt–ruthenium, cobalt–platinum compounds are used in catalysis and energy storage.
Cobalt–palladium: These compounds are also used in catalysis, but cobalt–ruthenium offers better stability and efficiency in certain reactions.
Ruthenium–iridium: Ruthenium–iridium compounds are known for their excellent catalytic properties, but the combination with cobalt provides a more cost-effective alternative.
属性
CAS 编号 |
581102-57-0 |
|---|---|
分子式 |
Co3Ru |
分子量 |
277.9 g/mol |
IUPAC 名称 |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.Ru |
InChI 键 |
IQQGBFQWUTXLLE-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
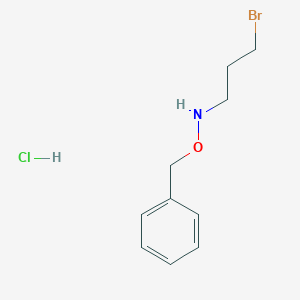
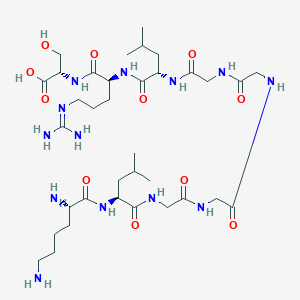
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
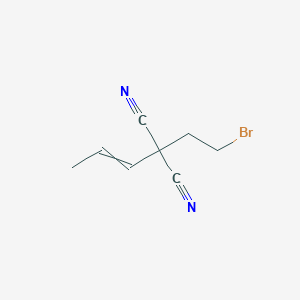
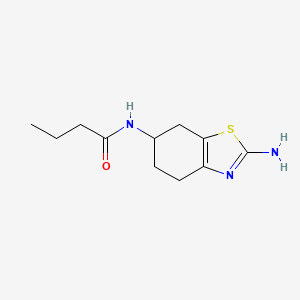
![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
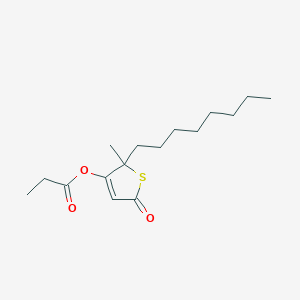
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
